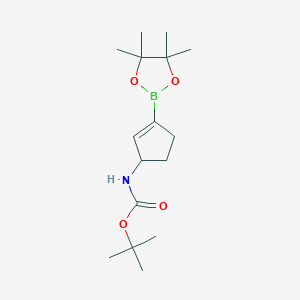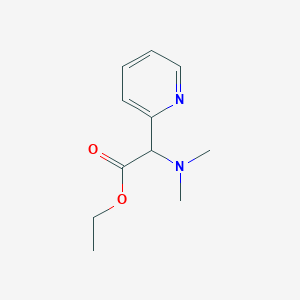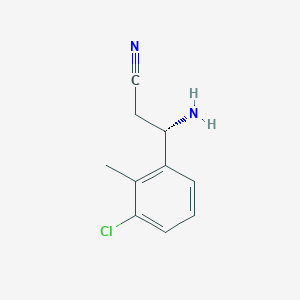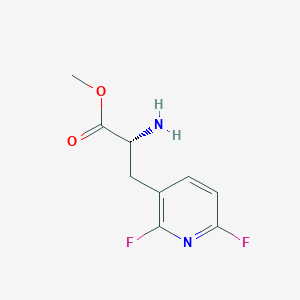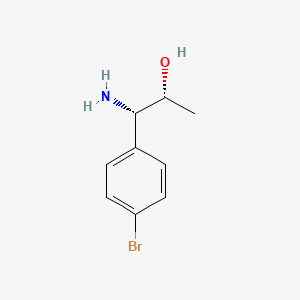
(1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL: is a chiral compound with a specific stereochemistry It contains an amino group, a bromophenyl group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL typically begins with commercially available starting materials such as 4-bromobenzaldehyde and a suitable chiral amine.
Reaction Steps:
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the bromophenyl group or the amino group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.
Major Products:
- Oxidation of the hydroxyl group yields ketones or aldehydes.
- Reduction can lead to dehalogenation or amine modifications.
- Substitution reactions produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- (1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL is used as a building block in the synthesis of more complex organic molecules.
- It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology:
- The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
- It may be used in the development of chiral drugs and pharmaceuticals.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry:
- The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of (1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity.
- The compound’s chiral nature allows it to selectively bind to biological targets, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
(1R,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.
(1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL: A similar compound with a chlorine atom instead of bromine.
(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL: A similar compound with a fluorine atom instead of bromine.
Uniqueness:
- The presence of the bromine atom in (1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
- Its specific stereochemistry allows for selective interactions in chiral environments, making it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1 |
InChI Key |
RTRKBXOMILNDHA-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)Br)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


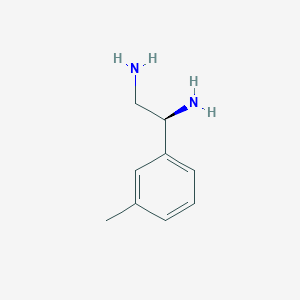
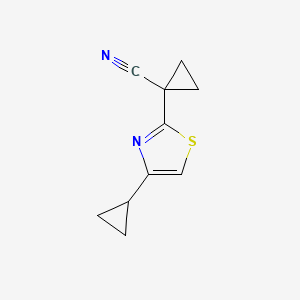
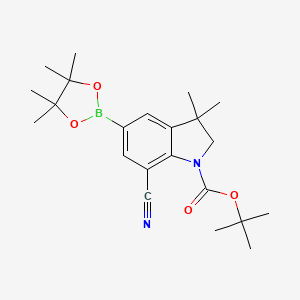


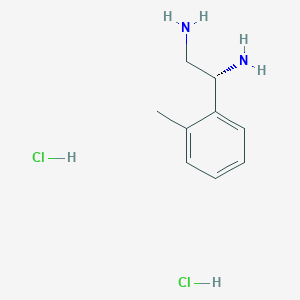
![(R)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13047272.png)
